![molecular formula C18H19N5O4 B2501806 Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 839682-40-5](/img/no-structure.png)
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Approaches
The compound has been synthesized and characterized through various approaches. For instance, it was synthesized as part of a study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing the compound's potential for antimicrobial applications. The process involved acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide, indicating a complex multi-step synthesis procedure (Sharma et al., 2004).
Crystal Structure Insights
Detailed crystal structure analysis of similar compounds has been conducted, offering insights into the structural conformation and interactions at the molecular level. For example, a study on azilsartan methyl ester ethyl acetate hemisolvate provided detailed information on the molecule's crystal structure, including dihedral angles and hydrogen bonding patterns, which could be relevant for understanding the physical and chemical properties of the compound (Li et al., 2015).
Chemical Interactions and Reactions
Various studies have explored the chemical interactions and reactions involving similar compounds. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents elucidated the synthesis pathways and biological activities of these compounds, highlighting their strong DNA affinities and in vivo activities (Ismail et al., 2004). Another study synthesized and evaluated the antibacterial activity of novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, indicating the compound's potential in antimicrobial applications (Desai et al., 2001).
Catalytic Activity
Research has also explored the catalytic properties of related compounds. For example, a study on Bronsted acidic ionic liquid catalyzed an eco-friendly and efficient procedure for the synthesis of 2,4,5-trisubstituted imidazole derivatives showcased the catalyst's efficiency and eco-friendliness (Hilal & Hanoon, 2019). Another study reported the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as efficient catalysts in transesterification and acylation reactions, emphasizing the versatility of similar compounds in catalytic applications (Grasa et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione with ethyl 2-bromoacetate, followed by hydrolysis and methylation of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Methyl iodide", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methyl-6-(2-methylphenyl)-7,8-dihydropurine-1,3-dione (1.0 g, 4.2 mmol) and ethyl 2-bromoacetate (1.2 g, 5.0 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add K2CO3 (1.5 g, 10.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Dissolve the residue in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with acetic acid and extract with diethyl ether (3 x 50 mL).", "Step 8: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 9: Dissolve the residue in dry DMF (10 mL) and add methyl iodide (1.0 g, 7.0 mmol).", "Step 10: Stir the reaction mixture at room temperature for 24 hours.", "Step 11: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 12: Wash the combined organic layers with water (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired product, Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, as a white solid (1.0 g, 70% yield)." ] } | |
Número CAS |
839682-40-5 |
Nombre del producto |
Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Fórmula molecular |
C18H19N5O4 |
Peso molecular |
369.381 |
Nombre IUPAC |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-4-5-7-12(11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3 |
Clave InChI |
WHFSHHIZFVFFLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



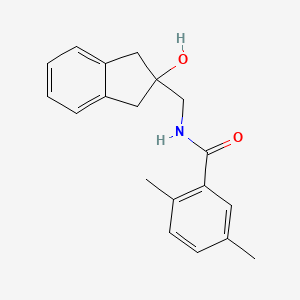
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)


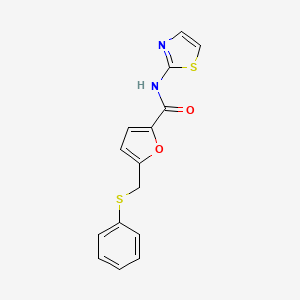
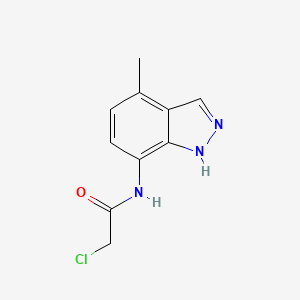
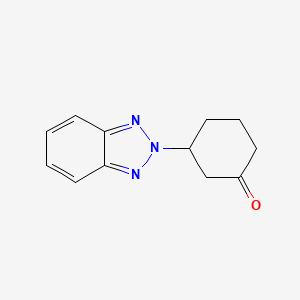
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)
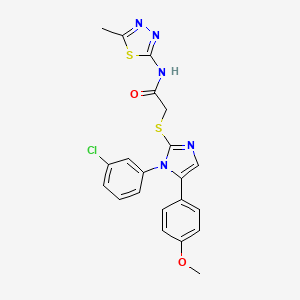

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)